2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride
Description
Chemical Name: 2-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride IUPAC Name: Benzenecarboxamide, 2-(aminomethyl)-N,N-dimethyl-, hydrochloride CAS Number: 1269053-04-4 (for the 2-[(dimethylamino)methyl]aniline hydrochloride analog) Molecular Formula: C₁₀H₁₅ClN₂O (derived from structural analysis) Molecular Weight: ~214.6 g/mol (calculated)
This compound consists of a benzamide core with an N,N-dimethylamide group and an aminomethyl (-CH₂NH₂) substituent at the ortho (2-) position, forming a hydrochloride salt. It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing α₁-adrenergic receptor antagonists and other bioactive molecules . Its structural features, including the polar amide and protonated amine groups, enhance solubility and reactivity in synthetic pathways.
Properties
IUPAC Name |
2-(aminomethyl)-N,N-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9-6-4-3-5-8(9)7-11;/h3-6H,7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKCADQBDYHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride typically involves the reaction of benzoyl chloride with N,N-dimethylamine in the presence of a base, followed by the introduction of an aminomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H14ClN2O
- Molecular Weight : 200.66 g/mol
- CAS Number : 2288708-79-0
The compound features an aminomethyl group attached to a benzamide structure, enhancing its solubility and reactivity in various chemical reactions.
Chemistry
2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride serves as a crucial reagent in organic synthesis. It is utilized in various chemical transformations, including:
- Building Block for Synthesis : Acts as an intermediate in the synthesis of more complex molecules.
- Reagent in Reactions : Participates in substitution reactions to form substituted benzamides.
Biology
In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions:
- Enzyme Studies : Investigated for its role in modulating enzyme activity, potentially serving as an inhibitor or activator.
- Protein Interactions : Used to explore interactions between proteins and small molecules, aiding drug discovery efforts.
Medicine
The compound has potential therapeutic applications:
- Drug Development : Investigated as a precursor for pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
- Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant effects, warranting further investigation into its efficacy and mechanisms of action.
Case Study 1: Anticonvulsant Efficacy
Research conducted on animal models demonstrated that this compound exhibits anticonvulsant properties. The effective dose (ED50) was reported at approximately 1.7 mg/kg when administered orally to mice. This suggests that the compound may modulate neurotransmitter systems or inhibit ion channels involved in neuronal excitability.
Case Study 2: Enzyme Interaction Studies
In studies assessing enzyme interactions, the compound was shown to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to alterations in biochemical processes, making it a candidate for further pharmacological exploration.
Data Tables
| Study Reference | Effective Dose (ED50) | Model Used |
|---|---|---|
| Animal Study | 1.7 mg/kg | Mice |
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the dimethylamino group may enhance its binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
- 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride (CAS 104566-35-0) Molecular Formula: C₁₀H₁₅ClN₂O Key Difference: The aminomethyl group is at the para (4-) position. Impact: Altered electronic distribution and steric effects may influence receptor binding or catalytic activity in metal-assisted reactions compared to the 2-isomer .
Substituent Variations
- 2-(Aminomethyl)-5-fluoro-N-methylbenzamide hydrochloride (CAS 569354-60-5) Molecular Formula: C₉H₁₂ClFN₂O Molecular Weight: 218.65 g/mol Key Difference: Incorporates a fluoro substituent at the 5-position and an N-methylamide group. Impact: Enhanced metabolic stability and lipophilicity due to fluorine, making it suitable for neurological research .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Molecular Formula: C₁₂H₁₇NO₂ Key Difference: Features a hydroxy-dimethylethyl group instead of aminomethyl. Impact: Acts as an N,O-bidentate directing group in metal-catalyzed C–H functionalization, unlike the target compound .
Heterocyclic Analogs
- 2-(Aminomethyl)benzimidazole dihydrochloride Molecular Formula: C₈H₁₀Cl₂N₃ (for [(5-fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride) Key Difference: Replaces the benzamide core with a benzimidazole ring.
- 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride Molecular Formula: C₉H₁₈ClNO Key Difference: Cyclohexanone backbone instead of benzene. Impact: Altered pharmacokinetics due to cycloaliphatic structure, used in chiral synthesis .
Pharmacological Analogs
- Milnacipran Hydrochloride (CAS 101152-94-7)
Data Table: Comparative Analysis of Structural and Functional Properties
Research Findings
- Reactivity : The N,N-dimethylamide group in the target compound stabilizes intermediates in coupling reactions, as seen in the synthesis of α₁-adrenergic antagonists . In contrast, N,O-bidentate analogs (e.g., ) facilitate metal coordination for catalysis .
- Biological Activity : Fluorinated derivatives () exhibit improved blood-brain barrier penetration, while benzimidazole analogs () show higher affinity for enzymatic targets due to heterocyclic rigidity.
- Safety: Hydrochloride salts of aminomethylbenzamides require stringent handling protocols, as indicated by safety data sheets (e.g., skin/eye irritation risks) .
Biological Activity
2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride is a benzamide derivative that exhibits various biological activities, making it a compound of interest in pharmacological and biochemical research. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzamide structure with an aminomethyl group and a dimethylamino group. Its chemical formula is . The presence of these functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aminomethyl group forms hydrogen bonds, while the dimethylamino group enhances binding affinity, modulating the activity of target molecules .
Key Mechanistic Insights:
- Enzyme Interaction : The compound has been shown to influence enzyme mechanisms and protein-ligand interactions, which are critical in various biological pathways.
- Binding Affinity : The structural characteristics allow for significant electrostatic interactions with target proteins, potentially leading to altered enzymatic activity.
Antitumor Activity
Research indicates that certain benzamide derivatives exhibit antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in cancer cell proliferation . This inhibition can lead to reduced cellular levels of NADPH, destabilizing DHFR and consequently inhibiting tumor growth.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In preclinical models, it has been observed that benzamide derivatives can enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell death .
Research Findings
A variety of studies have explored the biological activity of this compound. Below is a summary table highlighting key findings from recent research.
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Inhibition of DHFR led to reduced tumor cell proliferation in vitro. |
| Study B | Neuroprotection | Enhanced neuronal survival in models of oxidative stress. |
| Study C | Enzyme Modulation | Significant modulation of enzyme activity through binding interactions. |
Case Studies
- Anticancer Properties : A study reported that treatment with this compound resulted in a marked decrease in tumor size in murine models, supporting its potential as an anticancer agent .
- Neuroprotective Mechanisms : In another investigation, mice treated with this compound showed improved outcomes in models of neurodegeneration, suggesting its utility in developing therapies for neurodegenerative diseases .
Q & A
Q. Q1. What are the established synthetic routes for 2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride, and how do reaction conditions influence yield?
Answer:
- Key Synthesis Steps :
- Amide Coupling : React 2-(aminomethyl)aniline derivatives with dimethylcarbamoyl chloride in anhydrous conditions (e.g., dichloromethane or THF) to form the benzamide backbone.
- Hydrochloride Salt Formation : Treat the free base with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- Critical Parameters :
- Purity : Use high-purity starting materials and inert atmospheres to avoid side reactions (e.g., oxidation of the aminomethyl group).
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying .
Q. Q2. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm the presence of the dimethylamide group (δ ~2.8–3.2 ppm for N–CH3 protons) and the benzamide aromatic protons (δ ~7.2–7.8 ppm) .
- IR Spectroscopy : Identify amide C=O stretching (1640–1680 cm⁻¹) and N–H bending (1540–1580 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity and molecular ion peaks (expected m/z: 200.7 [M+H]+ for free base) .
Physicochemical Properties
Q. Q3. How does the hydrochloride salt form enhance solubility and stability for biological assays?
Answer:
- Solubility : The hydrochloride salt increases aqueous solubility (>50 mg/mL in water) compared to the free base (<10 mg/mL), facilitating in vitro studies .
- Stability : The salt form reduces hygroscopicity and degradation under ambient conditions. Store at −20°C in desiccated environments for long-term stability .
Advanced Research Applications
Q. Q4. What biological targets or pathways are associated with this compound, and how are binding affinities quantified?
Answer:
- Target Identification : Preliminary studies on structurally related benzamides suggest interactions with:
- GPCRs : Potential modulation of adrenergic or serotonin receptors due to the aminomethyl and dimethylamide motifs .
- Enzyme Inhibition : Possible inhibition of proteases or kinases via hydrogen bonding with the amide group .
- Methods :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Q. Q5. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?
Answer:
- Modification Strategies :
- Aminomethyl Group : Replace with bulkier amines (e.g., cyclopropylmethyl) to enhance target selectivity.
- Benzamide Core : Introduce electron-withdrawing groups (e.g., Cl, F) to improve metabolic stability .
- Validation :
- In Vitro Assays : Test analogs against disease-relevant cell lines (e.g., cancer or microbial models).
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses .
Q. Q6. How can researchers resolve contradictions in reported synthesis yields or biological activity data?
Answer:
- Root Causes :
- Impurity Profiles : Trace metal contaminants (e.g., Pd from coupling reactions) may skew bioassay results.
- Protocol Variability : Differences in HCl concentration during salt formation affect crystallinity and solubility .
- Solutions :
- Reproducibility Checks : Standardize solvent grades, reaction times, and purification methods (e.g., recrystallization vs. column chromatography).
- Orthogonal Validation : Cross-verify bioactivity using multiple assays (e.g., enzymatic vs. cell-based) .
Methodological Optimization
Q. Q7. What strategies ensure compound stability under varying pH and temperature conditions in experimental settings?
Answer:
- pH Stability :
- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) for short-term assays. Avoid alkaline conditions (pH >9) to prevent hydrolysis of the amide bond .
- Thermal Stability :
- Lyophilization : For long-term storage, lyophilize the compound and store at −80°C under nitrogen .
Q. Q8. Which analytical techniques are most robust for validating purity and identity in method development?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C9H13ClN2O) with <2 ppm error .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and salt form (if single crystals are obtainable) .
- Stability-Indicating HPLC : Monitor degradation products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
